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Compound of Interest

Compound Name: 3-Bromo-2,6-difluorostyrene

Cat. No.: B15205342

An In-depth Technical Guide to 3-Bromo-2,6-
difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Bromo-2,6-difluorostyrene is not readily available
in the public domain. This guide has been compiled by leveraging established principles of
organic chemistry and drawing inferences from data on structurally analogous compounds.

Chemical Structure and Properties

3-Bromo-2,6-difluorostyrene is an organohalogen compound featuring a styrene backbone
substituted with a bromine atom and two fluorine atoms on the phenyl ring. The strategic
placement of these halogens is anticipated to significantly influence the molecule's reactivity
and physicochemical properties.

Chemical Structure:
Caption: Chemical structure of 3-Bromo-2,6-difluorostyrene.

Table 1: Predicted Physicochemical Properties
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Property

Predicted
Valuel/Information

Basis of Prediction

Molecular Formula CsHsBrF2 Based on chemical structure
] Calculated from atomic
Molecular Weight 220.03 g/mol )
weights
Likely a colorless to pale ) o
o ) General properties of similar
Appearance yellow liquid or low-melting )
] substituted styrenes
solid
) ) Inferred from boiling points of
. , Estimated to be in the range of _
Boiling Point bromodifluorobenzenes and
180-220 °C _
substituted styrenes
_ ] Not readily predictable; likely Inferred from related
Melting Point
below room temperature compounds
Insoluble in water; soluble in
common organic solvents N
. General solubility of non-polar
Solubility (e.g., ethers, halogenated )
_ organic compounds
hydrocarbons, aromatic
solvents)
Presence of bromine and
) Expected to be greater than 1 ) ]
Density fluorine atoms increases

g/mL

density

Spectroscopic Properties (Predicted)

The following table summarizes the expected spectroscopic characteristics for 3-Bromo-2,6-

difluorostyrene, which are crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data
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Expected Chemical Shifts

Key Features and

Technique (d) I Frequencies (cm™?) / .
Interpretation
miz
The vinyl group will likely show
complex splitting patterns (dd
Vinyl protons: 5.5-7.0 ppm; P pIEIng P ] (
1H NMR ) or ddt). The two aromatic
Aromatic protons: 6.8-7.5 ppm ]
protons will appear as a
multiplet.
Carbon atoms attached to
_ fluorine will show characteristic
Aromatic carbons: 110-160 )
) C-F coupling. The carbon
13C NMR ppm; Vinyl carbons: 110-140 ) ) )
attached to bromine will be in
m
PP the lower field region of the
aromatic signals.
Two distinct signals for the two
) fluorine atoms are expected
-100 to -140 ppm (relative to o )
19F NMR due to their different chemical

CFCls)

environments, unless

accidental equivalence occurs.

IR Spectroscopy

C=C (vinyl): ~1630 cm™t; C=C
(aromatic): ~1580, 1470 cm™1;
C-F: ~1200-1300 cm~%; C-Br:
~500-650 cm~1

The spectrum will be
characterized by the stretching
vibrations of the vinyl and
aromatic C=C bonds, as well
as the strong C-F and C-Br

stretches.

Mass Spectrometry

Molecular ion (M*) peak at m/z
~220 and 222 (approx. 1:1

ratio)

The isotopic pattern of bromine
(7°Br and 81Br) will result in two
molecular ion peaks of nearly

equal intensity.

Potential Synthesis and Experimental Protocols

While a specific, validated synthesis for 3-Bromo-2,6-difluorostyrene is not documented, a

plausible and common synthetic route would involve the Wittig reaction.[1][2] This powerful
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method is widely used for the formation of carbon-carbon double bonds.[1][2]

Proposed Synthetic Pathway: Wittig Reaction

E-Bromo-2.6-difluorobenzaldehyde Wittig Reaction
> ) + v P
>| 3-Bromo-2,6-difluorostyrene f-—----1 Triphenylphosphine oxide

Phosphonium Ylide

Methyltriphenylphosphonium bromida Deprotonation
+ Strong Base (e.g., n-BulLi)

Click to download full resolution via product page
Caption: Proposed Wittig reaction for the synthesis of 3-Bromo-2,6-difluorostyrene.
Detailed Experimental Protocol (Hypothetical)

e Preparation of the Phosphonium Ylide:

o In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran
(THF).

o Cool the suspension to 0 °C in an ice bath.

o Slowly add a solution of a strong base, such as n-butyllithium in hexanes, dropwise with
vigorous stirring.

o Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The
formation of the orange-red ylide indicates a successful reaction.

o Wittig Reaction:
o Cool the ylide solution back down to 0 °C.
o In a separate flask, dissolve 3-Bromo-2,6-difluorobenzaldehyde in anhydrous THF.

o Add the aldehyde solution dropwise to the ylide solution.
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o After the addition is complete, allow the reaction to proceed at room temperature,
monitoring its progress by thin-layer chromatography (TLC).

o Workup and Purification:
o Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
o Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate
or sodium sulfate.

o Filter the drying agent and concentrate the solvent under reduced pressure using a rotary
evaporator.

o The crude product will contain the desired styrene and triphenylphosphine oxide. Purify
the crude mixture using column chromatography on silica gel, eluting with a non-polar
solvent system (e.g., hexanes or a hexane/ethyl acetate gradient).

e Characterization:

o Confirm the identity and purity of the isolated product using the spectroscopic techniques
outlined in Table 2 (NMR, IR, MS).

Reactivity and Potential Applications
The chemical reactivity of 3-Bromo-2,6-difluorostyrene is dictated by the interplay of its
functional groups: the vinyl group and the substituted aromatic ring.

Reactivity of the Vinyl Group:

o Polymerization: Like other styrenes, it can undergo radical, cationic, or anionic
polymerization to form poly(3-bromo-2,6-difluorostyrene). The properties of this polymer
would be influenced by the bulky and electron-withdrawing substituents.

» Electrophilic Addition: The double bond can react with electrophiles such as halogens (Brz,
Cl2) and hydrohalic acids (HBr, HCI).
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» Catalytic Hydrogenation: The vinyl group can be reduced to an ethyl group using hydrogen
gas and a catalyst (e.g., Pd/C).

Reactivity of the Aromatic Ring:

Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms
ortho to the bromine atom makes the aromatic ring electron-deficient. This could potentially
facilitate nucleophilic aromatic substitution, although the steric hindrance from the adjacent
fluorine might be a factor. Aryl halides are generally less reactive towards nucleophilic
substitution than alkyl halides.[3][4]

Cross-Coupling Reactions: The C-Br bond can patrticipate in various palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a
wide range of substituents at the 3-position. This makes it a potentially valuable building
block in organic synthesis.

Potential Applications:

Monomer for Specialty Polymers: Its polymerization could lead to materials with unique
properties, such as high refractive index, thermal stability, or flame retardancy, due to the
presence of bromine.[5][6][7]

Intermediate in Organic Synthesis: As a functionalized styrene, it can serve as a precursor
for more complex molecules in the pharmaceutical, agrochemical, and materials science
industries.

Fragment in Drug Discovery: The substituted phenyl ring is a common maotif in bioactive
molecules. This compound could be used in fragment-based drug discovery programs.

Safety and Handling

While specific toxicity data for 3-Bromo-2,6-difluorostyrene is unavailable, it should be
handled with the standard precautions for organohalogen compounds.

e General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat.
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o Toxicity: Assumed to be harmful if inhaled, ingested, or absorbed through the skin.
Organobromine compounds can have varying levels of toxicity.

o Flammability: Likely combustible. Keep away from heat, sparks, and open flames.
e Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Logical Relationships in Synthesis and Reactivity

The following diagram illustrates the logical flow from starting materials to the target compound
and its subsequent potential transformations.

Synthesis
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Caption: Logical workflow from synthesis to potential applications.

This guide provides a comprehensive overview of the predicted properties, synthesis, and
potential applications of 3-Bromo-2,6-difluorostyrene based on existing chemical knowledge.
Experimental validation of these predictions is necessary for any practical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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